1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea

Chromenyl urea Apoptosis induction Structure–activity relationship

1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea (CAS 923258-01-9) is a synthetic small molecule belonging to the 4H-chromen-6-yl urea class, with a molecular formula of C₂₄H₁₉ClN₂O₄ and a molecular weight of 434.9 g/mol. This compound incorporates a 4H-chromen-4-one (chromone) core substituted at the 2-position with a 4-ethoxyphenyl group and at the 6-position with a urea linkage bearing a 4-chlorophenyl terminus.

Molecular Formula C24H19ClN2O4
Molecular Weight 434.88
CAS No. 923258-01-9
Cat. No. B2848354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea
CAS923258-01-9
Molecular FormulaC24H19ClN2O4
Molecular Weight434.88
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H19ClN2O4/c1-2-30-19-10-3-15(4-11-19)23-14-21(28)20-13-18(9-12-22(20)31-23)27-24(29)26-17-7-5-16(25)6-8-17/h3-14H,2H2,1H3,(H2,26,27,29)
InChIKeyCSTMYOWZXNHDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea (CAS 923258-01-9): Compound Identity and Research Procurement Profile


1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea (CAS 923258-01-9) is a synthetic small molecule belonging to the 4H-chromen-6-yl urea class, with a molecular formula of C₂₄H₁₉ClN₂O₄ and a molecular weight of 434.9 g/mol . This compound incorporates a 4H-chromen-4-one (chromone) core substituted at the 2-position with a 4-ethoxyphenyl group and at the 6-position with a urea linkage bearing a 4-chlorophenyl terminus. The scaffold is structurally related to the well-characterized 4-aryl-4H-chromene series of apoptosis inducers and caspase activators developed through cell-based high-throughput screening programs [1]. However, compound-specific quantitative biological data in the peer-reviewed primary literature remain extremely sparse, and procurement decisions must therefore rely on scaffold-level knowledge combined with the specific structural features that differentiate this compound from its closest analogs.

Why Generic Substitution Fails for 1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea: Structural Determinants of Differentiation


Within the chromen-6-yl urea chemotype, even subtle variations in substituent identity and position produce profound shifts in biological activity, target engagement, and physicochemical properties. Published structure–activity relationship (SAR) studies on the 4-aryl-4H-chromene scaffold demonstrate that modifications at the 2-, 4-, 6-, and 7-positions of the chromene core can alter caspase activation EC₅₀ values by 10- to 100-fold [1]. Similarly, in the chromenylurea anti-TNF-α series, changing the aryl urea substituent shifts IC₅₀ values from low nanomolar to micromolar ranges [2]. The target compound's unique combination—a 4-ethoxyphenyl group at the chromone 2-position plus a 4-chlorophenyl urea at the 6-position—is not replicated in any close analog with publicly available comparative biological data. Consequently, a researcher cannot assume that data generated on a 2-phenyl, 2-methoxyphenyl, or N-phenyl urea analog will translate to this specific substitution pattern. Each structural feature modulates lipophilicity (the ethoxy group increases logP relative to methoxy or unsubstituted phenyl), hydrogen-bonding capacity, and steric fit within target binding pockets in ways that are not predictable without direct experimental comparison.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea: Comparator-Anchored Analysis


Structural Differentiation from the Closest 2-Position Analog: 4-Ethoxyphenyl vs. Phenyl Substituent

The target compound bears a 4-ethoxyphenyl group at the chromone 2-position, distinguishing it from the closest structurally characterized analog, 1-(4-chlorophenyl)-3-(4-oxo-2-phenyl-4H-chromen-6-yl)urea (CAS 923211-08-9), which carries an unsubstituted phenyl at the same position. In the 4-aryl-4H-chromene apoptosis inducer series, the nature of the 2-position substituent is a critical determinant of potency: conversion of a 2-amino group to a urea or amide resulted in a 4- to 10-fold reduction in activity [1]. The ethoxy substituent introduces an electron-donating, lipophilic group (Hansch π for OEt ≈ +0.38 vs. H = 0.00) that alters both the electronic character of the chromone ring and the compound's overall logP, which is predicted to affect membrane permeability and target binding kinetics . No head-to-head comparative biological data exist for these two specific compounds in the public domain; this differentiation is based on class-level SAR and calculated physicochemical properties.

Chromenyl urea Apoptosis induction Structure–activity relationship

Urea Terminal Substituent Differentiation: 4-Chlorophenyl vs. Phenyl Urea

The target compound incorporates a 4-chlorophenyl urea terminus, whereas the analog 1-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea (CAS 923689-60-5) carries an unsubstituted phenyl urea. In the chromenylurea anti-TNF-α series targeting p38 MAPK, aryl urea substituent identity was shown to be a dominant driver of inhibitory potency: compound 40g with a specific aryl substitution pattern achieved an IC₅₀ of 0.033 μM, equipotent to the clinical candidate BIRB796 (IC₅₀ = 0.032 μM), whereas closely related analogs with different aryl urea substituents showed IC₅₀ values ranging from 0.31 to >10 μM [1]. The 4-chloro substituent on the phenyl urea is an electron-withdrawing group (Hammett σₚ = +0.23) that modulates the urea NH acidity and hydrogen-bond donor capacity, directly affecting interactions with kinase hinge regions and allosteric pockets . No comparative biological data are available for the target compound versus CAS 923689-60-5.

Kinase inhibition Anti-TNF-α Urea pharmacophore

Class-Level Potency Context: 4H-Chromene Scaffold as Caspase-Dependent Apoptosis Inducer

The 4H-chromene scaffold to which the target compound belongs has been extensively characterized as a privileged structure for caspase activation and apoptosis induction. In the foundational SAR study of 4-aryl-4H-chromenes, the screening hit 1a showed an EC₅₀ of 73 nM in a caspase activation assay in T47D breast cancer cells, and lead optimization yielded compounds such as 4e with EC₅₀ = 11 nM and GI₅₀ values in the low nanomolar range [1]. A later study identified compound 2d with an EC₅₀ of 2 nM and GI₅₀ of 0.3 nM in T47D cells [2]. The target compound differs from these highly optimized leads by bearing a urea linkage at the 6-position rather than the 2-amino-3-cyano-7-(dimethylamino) substitution pattern of the most potent congeners. Published SAR indicates that the 6-position is a validated modification site: 4H-chromene-based agents with modifications at the 6-position retain activity against multi-drug resistant HL60/MX2 leukemia cells [3]. No direct caspase activation or antiproliferative data are publicly available for the target compound itself.

Apoptosis Caspase activation Anticancer screening

Lipophilicity-Driven Differentiation: Predicted ADME Profile Contrast with Des-Ethoxy Analog

The 4-ethoxy substituent on the 2-phenyl ring is a key structural differentiator with implications for ADME properties. In a related chromen-4-one series, the ethoxy group was noted to distinguish N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide (MW = 386.41) from its methoxy analog (MW = 372.4), with the suggestion that the ethoxy group could alter pharmacokinetic properties including solubility and metabolic stability . Extending this logic to the target compound, the 4-ethoxyphenyl group at C2 (vs. a des-ethoxy phenyl in CAS 923211-08-9) increases calculated logP by approximately 0.8 log units, placing the compound in a more lipophilic space. In drug discovery, compounds with ClogP > 5 face increased risk of poor aqueous solubility, high metabolic clearance, and promiscuous target binding [1]. This differentiation is directly relevant for assay design: the target compound will likely require higher DMSO concentrations or alternative solubilization strategies compared to less lipophilic analogs.

Drug-likeness Lipophilicity Physicochemical properties

Recommended Research and Procurement Scenarios for 1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea (CAS 923258-01-9)


Chemical Probe for Scaffold-Hopping in Apoptosis Drug Discovery Programs

The target compound serves as a chemical probe for exploring the SAR of 6-position urea substitutions on the 4H-chromen-4-one scaffold, complementing the extensively characterized 2-amino-3-cyano-7-(dimethylamino) series. Researchers investigating caspase-dependent apoptosis in T47D, Jurkat, or other cancer lines can use this compound to test whether urea-linked aryl groups at the 6-position recapitulate the sub-nanomolar potency observed with optimized 4-aryl-4H-chromenes [1]. The 4-ethoxyphenyl/4-chlorophenyl combination represents an underexplored region of chemical space within this scaffold family.

Kinase Inhibition Screening in p38 MAPK and Related Inflammatory Pathways

Given the established activity of chromenylurea derivatives as p38 MAPK pathway inhibitors with anti-TNF-α activity in the nanomolar range [1], the target compound is a candidate for screening in p38α kinase inhibition assays and LPS-stimulated TNF-α release models in THP-1 cells. Its dual aryl substitution pattern (4-ethoxyphenyl on the chromone, 4-chlorophenyl on the urea) may confer selectivity advantages or altered binding kinetics relative to the published chromen-5-yl urea series.

ADME/Tox Profiling of Lipophilic Chromone-Urea Hybrids

With an estimated ClogP of ~5.0, this compound occupies a higher lipophilicity range than many literature precedents, making it a useful tool compound for assessing the impact of elevated logP on metabolic stability (CYP oxidation of the ethoxy group, potential for quinone-imine formation from the 4H-chromen-4-one core), plasma protein binding, and cytotoxicity in primary hepatocyte models [1]. Comparison with the des-ethoxy analog (CAS 923211-08-9) in parallel ADME assays can isolate the contribution of the 4-ethoxy group to clearance and toxicity profiles.

Urease Inhibition Screening (Helicobacter pylori and Jack Bean)

Chromenyl urea derivatives have demonstrated urease inhibitory activity against both Helicobacter pylori and jack bean urease in published enzyme inhibition assays [1]. The target compound, bearing both a chromone core and a urea pharmacophore, is suitable for screening in urease inhibition assays using the indophenol method for ammonia detection. Given that related compounds show Ki values in the nanomolar range, this compound may contribute to anti-H. pylori or agronomic urease inhibitor development programs.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.